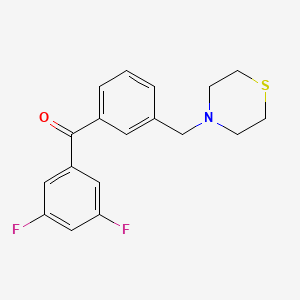
3,5-Difluoro-3'-thiomorpholinomethylbenzophenone
Übersicht
Beschreibung
The compound of interest, 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone, is a fluorinated organic molecule that is structurally characterized by the presence of a benzophenone backbone with additional difluoro and thiomorpholinomethyl substituents. This structure suggests potential applications in various fields, including materials science and pharmaceuticals, due to the unique properties imparted by the fluorine atoms and the thiomorpholine moiety.
Synthesis Analysis
The synthesis of related difluorinated benzophenone derivatives has been reported in the literature. For instance, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved starting from 3,5-difluoropropiophenone, involving steps such as bromination, amination, cyclization, and acidification, with a total yield of 77.3% . Similarly, another study reported the synthesis of 3,5-difluoropropiophenone, which was then used to create m-difluorine morpholinol hydrochloride derivatives through a series of similar reactions . These methods highlight the importance of halogenation and nucleophilic substitution reactions in the synthesis of difluorinated benzophenone compounds.
Molecular Structure Analysis
The molecular structure of difluorinated benzophenone derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of the synthesized 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was verified using IR and H~1-NMR spectra . These techniques are crucial for determining the presence of functional groups and the overall molecular architecture of the compound.
Chemical Reactions Analysis
The reactivity of difluorinated benzophenone derivatives can be influenced by the presence of fluorine atoms, which are known to activate the aromatic ring towards nucleophilic aromatic substitution reactions. For instance, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was synthesized using organolithium chemistry, demonstrating the potential for creating functional monomers for polymerization . Additionally, the interaction of perfluoro-2,3-dihydrobenzo[b]thiophene with nucleophilic and oxidizing agents has been studied, leading to the synthesis of various substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated benzophenone derivatives are influenced by the electron-withdrawing nature of the fluorine atoms and the steric and electronic effects of the substituents. These properties can affect the compound's solubility, melting point, and reactivity. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone crystallized out of solution, indicating a specific solubility behavior . The presence of the thiomorpholine group in the target compound could also impart unique chemical and physical properties, potentially affecting its pharmacological profile, as seen in the antidepressant activities of related compounds .
Wissenschaftliche Forschungsanwendungen
Antidepressive Activity Research
3,5-Difluoro-3'-thiomorpholinomethylbenzophenone has been synthesized and studied for its potential antidepressant activities. In a study, its derivatives exhibited potent antidepressant effects when tested using the forced swim mice model, a standard method in antidepressant pharmacology (You-li, 2014).
Material Science and OLED Research
In material science, particularly in the domain of organic light-emitting diodes (OLEDs), derivatives of 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone have been investigated. A study explored donor-substituted 1,3,5-triazines, which include derivatives of this compound, as host materials for blue phosphorescent OLEDs. This research highlighted the compound's potential in enhancing OLED performance due to its high glass-transition temperatures and triplet energies (Rothmann et al., 2010).
Photophysical Behavior Study
The photophysical behavior of 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone derivatives has been characterized in various solvent environments. This study is crucial for understanding how these compounds interact with light, which has implications in fields like imaging and sensor technologies (Santra et al., 2019).
Photoluminescence and Electroluminescence in Iridium Complexes
Research has also been conducted on the photoluminescence and electroluminescence properties of iridium(iii) complexes involving derivatives of 3,5-Difluoro-3'-thiomorpholinomethylbenzophenone. These studies are significant for advancing OLED technology and other applications that rely on light-emitting materials (Jing et al., 2017).
Fluorogenic Molecule Research
This compound's derivatives have been explored as fluorogenic molecules in conjunction with RNA aptamers for RNA imaging. This application is particularly relevant in biological and medical research for visualizing RNA molecules (Baruah et al., 2005).
Polymer Synthesis and Characterization
Additionally, studies have been conducted on the synthesis and characterization of polymers derived from this compound. These polymers have diverse architectures and potential applications in material science (Peloquin et al., 2019).
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYFJRHAKYXQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643395 | |
| Record name | (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-thiomorpholinomethylbenzophenone | |
CAS RN |
898787-99-0 | |
| Record name | (3,5-Difluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
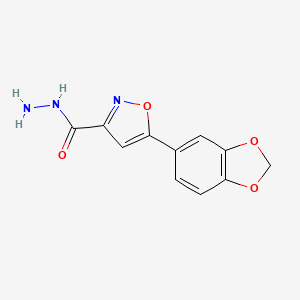
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
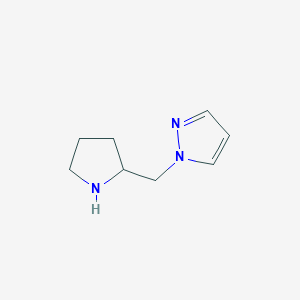
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

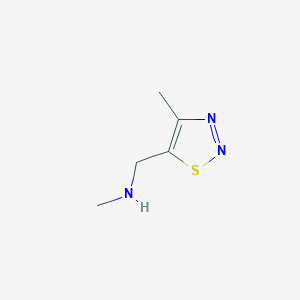

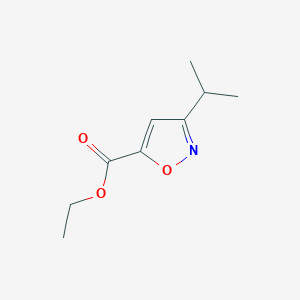
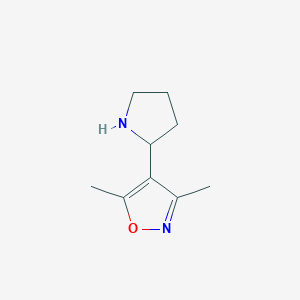
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
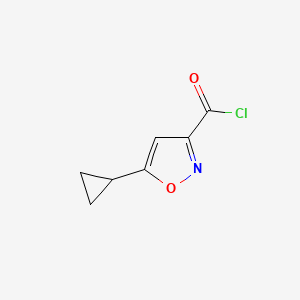
![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)